The primary sources of information regarding Ipazine include scientific literature, patents, and research articles that detail its synthesis, properties, and applications. Notable studies have focused on the synthesis of related compounds that share structural similarities with Ipazine, providing insights into its potential uses and mechanisms of action.
Ipazine is classified as an organic compound, specifically a nitrogen-containing heterocyclic compound. Its classification is significant for understanding its chemical behavior and potential interactions in biological systems.
The synthesis of Ipazine typically involves several chemical reactions that incorporate various reagents and conditions. One common method includes the reaction of isatin derivatives with piperidine or its derivatives under specific conditions to yield Ipazine and related compounds. For example, the synthesis might involve the use of chlorosulfonyl isatin reacted with trifluoromethylpiperidine, following established procedures in organic synthesis.
The reaction conditions often include the use of solvents such as dichloromethane or chloroform, alongside catalysts or bases to facilitate the reaction. Techniques such as thin-layer chromatography (TLC) are employed to monitor the progress of the reaction, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized for characterization. The NMR spectra typically reveal distinct peaks corresponding to various protons in the structure, aiding in confirming the identity of the synthesized compound.
The molecular structure of Ipazine features a bicyclic framework that incorporates nitrogen atoms within its rings. This structural arrangement is crucial for its biological activity and interaction with biological targets.
Molecular data for Ipazine can be obtained through various spectroscopic techniques. For instance, NMR spectra provide information about the hydrogen environment in the molecule, while NMR offers insights into the carbon skeleton. The mass spectrum usually indicates the molecular weight, confirming the presence of specific functional groups within the compound.
Ipazine participates in several chemical reactions that are characteristic of nitrogen-containing heterocycles. These reactions may include electrophilic substitutions, nucleophilic attacks, and condensation reactions with other organic molecules.
For example, when reacting with electrophiles such as halogens or acyl chlorides, Ipazine can form various derivatives that enhance its pharmacological properties. The optimization of reaction conditions—such as temperature, solvent choice, and catalyst presence—is critical for maximizing yield and purity.
The mechanism of action for Ipazine involves its interaction with specific biological targets, such as enzymes or receptors within cells. These interactions can lead to various biochemical responses that may be beneficial in treating diseases.
Research indicates that compounds similar to Ipazine can modulate signaling pathways by acting as inhibitors or activators of certain enzymes. Detailed studies often utilize techniques like molecular docking simulations to predict how Ipazine binds to its target sites.
Ipazine typically exhibits properties such as solubility in organic solvents and stability under standard laboratory conditions. Its melting point and boiling point are determined through experimental methods to assess purity.
Chemically, Ipazine is reactive due to the presence of functional groups like amines or carbonyls that can participate in further reactions. Its reactivity profile is essential for predicting how it may behave in biological systems or during synthetic processes.
Ipazine has potential applications in medicinal chemistry due to its biological activity against various pathogens or cancer cells. Research has indicated that compounds derived from or related to Ipazine may serve as effective agents in drug development, particularly for antifungal or anticancer therapies.
Ipazine emerged circa 1950 as an early post-emergence herbicide targeting annual grasses and broadleaf weeds in corn and cotton systems [1]. Its development coincided with the "golden age" of synthetic pesticides, reflecting industrial efforts to expand triazine-based crop protection tools. The compound was marketed under designations like G 30031 and Gesabal, though global adoption remained limited compared to analogues like atrazine [2] [4]. By the 21st century, ipazine was deemed obsolete, though residual availability persisted in some regions due to legacy registrations [1].
Nomenclature evolution reflects shifting chemical naming conventions:
CCN(CC)C1=NC(=NC(=N1)NC(C)C)Cl
and InChIKey OWYWGLHRNBIFJP-UHFFFAOYSA-N
precisely encode its atomic connectivity and stereochemical properties [1] [2]. Ipazine belongs to the chlorotriazine herbicide subclass, characterized by a chlorine-substituted s-triazine core with alkylamino side chains. Its molecular architecture serves as the basis for understanding structure-activity relationships.
Table 1: Essential Molecular Properties of Ipazine
Property | Value | Source |
---|---|---|
Chemical formula | C₁₀H₁₈ClN₅ | [1] [2] |
Molecular mass | 243.74 g/mol | [1] |
Partition coefficient (Log P) | Not reported | [1] |
IUPAC PIN | 6-chloro-N,N-diethyl-N-(propan-2-yl)-1,3,5-triazine-2,4-diamine | [4] |
Structural analogues share the triazine ring but differ in side-chain modifications:
Mode of Action: As a photosystem II inhibitor (HRAC Group C1, WSSA Group 5), ipazine disrupts photosynthetic electron transport. Its chlorine atom facilitates binding to the D1 protein in chloroplasts, preventing quinone reduction and energy transduction. This mechanism causes oxidative damage and cell death in susceptible plants [1].
Research on ipazine employs interdisciplinary theoretical constructs to predict environmental behavior and optimize molecular design.
Environmental Fate Modeling
The fugacity model contextualizes ipazine's distribution across environmental compartments (soil, water, air). Though key parameters like Henry's constant and degradation endpoints remain experimentally undetermined, its moderate water solubility (inferred from analogues) suggests partitioning into aquatic systems [1]. First-order decay kinetics predict dissipation rates using theoretical half-life (DT₅₀) estimations:
Table 2: Theoretical Environmental Fate Indices
Parameter | Status | Research Implication |
---|---|---|
Soil aerobic DT₅₀ | Not established | QSAR modeling required |
Aqueous hydrolysis | No data | pH-dependent studies needed |
Photolysis potential | Based on triazine chromophores | UV degradation pathways inferred |
Bioaccumulation factor | Not calculated | Read-across from analogues |
Quantitative Structure-Activity Relationships (QSAR)
QSAR frameworks correlate ipazine's chlorine electronegativity and alkylamine topology with:
Photochemical oxidation models estimate atmospheric reactivity using surrogate parameters from similar triazines. These suggest ipazine undergoes hydroxyl radical-mediated degradation, though experimental validation is absent [1]. Such frameworks highlight critical data gaps while enabling risk assessment in the absence of complete empirical datasets.
Table 3: Key Theoretical Research Gaps
Domain | Knowledge Gap | Recommended Approach |
---|---|---|
Ecotoxicology | Aquatic toxicity thresholds | In silico species sensitivity |
Adsorption kinetics | Soil organic carbon partitioning | QSAR-based KOC prediction |
Metabolic pathways | Plant vs. soil metabolite profiles | Comparative molecular docking |
These theoretical constructs remain essential for reconstructing ipazine's environmental profile despite its obsolete status, offering methodologies applicable to emerging contaminants.
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